molecular formula C17H22ClNO4 B6720927 Ethyl 2-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]acetate

Ethyl 2-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]acetate

Cat. No.: B6720927
M. Wt: 339.8 g/mol
InChI Key: KYSDTUDUEQOOBU-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]acetate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-methoxybenzoyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]acetate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chloro-2-methoxybenzoyl Group: This step involves the acylation of the piperidine ring with 4-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the resulting intermediate with ethyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzoyl moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 2-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 2-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[1-(4-methoxybenzoyl)piperidin-4-yl]acetate: Lacks the chloro group, which may affect its reactivity and biological activity.

    Ethyl 2-[1-(4-chlorobenzoyl)piperidin-4-yl]acetate: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-3-23-16(20)10-12-6-8-19(9-7-12)17(21)14-5-4-13(18)11-15(14)22-2/h4-5,11-12H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSDTUDUEQOOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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